N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
Description
The compound N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide features a 2,3-dihydro-1,3-benzothiazole core substituted with a 4-chloro group and a propargyl (prop-2-yn-1-yl) moiety at position 3. The benzamide moiety at position 2 is further substituted with 2,4-dimethoxy groups. This hybrid structure combines a heterocyclic scaffold with a substituted benzamide, a design motif commonly explored in medicinal chemistry for targeting enzymes or receptors. Structural analogs in the literature often employ similar benzamide-heterocycle conjugates, enabling comparisons of substituent effects on physicochemical and biological behaviors.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-4-10-22-17-14(20)6-5-7-16(17)26-19(22)21-18(23)13-9-8-12(24-2)11-15(13)25-3/h1,5-9,11H,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPVBCQQNZLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the dimethoxybenzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the benzothiazole ring or the alkyne moiety.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiazole core is known for its antimicrobial, anticancer, and anti-inflammatory properties. It can be used as a lead compound for the development of new drugs.
Biology: The compound can be used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Diversity
Key structural analogs include benzamide derivatives attached to thiazole, thiadiazole, or benzothiazole cores. A comparative analysis is provided below:
- Substituent Effects: Chloro: Enhances lipophilicity and electron-withdrawing effects (e.g., B6, compound) . Methoxy: Electron-donating groups (e.g., target compound, ) improve solubility but may reduce metabolic stability .
Physicochemical Properties
- Melting Points : reports a melting point of 200°C for compound 4g, attributed to strong intermolecular interactions (e.g., hydrogen bonding) .
- IR Spectroscopy : Carbonyl stretches in thiadiazole derivatives (e.g., 4g) appear at 1690–1638 cm⁻¹, reflecting conjugation with adjacent groups .
Key Research Findings and Trends
Heterocycle Choice : Thiazole/benzothiazole cores (, target compound) are preferred for enzyme targeting due to mimicry of biological cofactors, while dihydroindenyl systems () prioritize steric flexibility .
Substituent Positioning : Chloro at position 4 (target compound) vs. 5 () alters electronic distribution and binding pocket compatibility.
Propargyl Utility : The target compound’s propargyl group is underexplored in analogs but offers avenues for modular drug design.
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a unique chemical structure that includes a benzothiazole moiety and methoxy groups, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A benzothiazole ring which is known for its biological relevance.
- Methoxy groups that may enhance solubility and bioavailability.
- A propynyl substituent which could influence its interaction with biological targets.
Antitumor Activity
Research indicates that benzothiazole derivatives possess significant antitumor properties. For instance, compounds related to benzothiazole have demonstrated nanomolar activity against various cancer cell lines, including breast, ovarian, and colon cancers . The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole scaffold can enhance selectivity and potency against specific tumors.
Case Study: Structure-Activity Relationship
A study focusing on related benzothiazole compounds highlighted the importance of substituents at specific positions on the ring. For example:
- Compounds with chloro or bromo substituents exhibited enhanced activity against cancer cell lines compared to their unsubstituted counterparts.
| Compound | Substituent | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| CJM 126 | 3'-methyl | 0.01 | Breast |
| CJM 127 | 3'-chloro | 0.05 | Ovarian |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells through caspase activation pathways.
Other Biological Activities
In addition to antitumor effects, benzothiazole derivatives have been studied for other biological activities such as:
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Benzothiazole derivatives | Inhibition of tumor growth |
| Antimicrobial | Various benzothiazoles | Bactericidal and fungicidal effects |
| Enzyme Inhibition | Semicarbazone derivatives | MAO-B and AChE inhibition |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various benzothiazole derivatives. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
